molecular formula C13H16N4O2 B3188242 2,4-Diamino-5-(3,5-dimethoxybenzyl)pyrimidine CAS No. 20344-69-8

2,4-Diamino-5-(3,5-dimethoxybenzyl)pyrimidine

Cat. No. B3188242
CAS RN: 20344-69-8
M. Wt: 260.29 g/mol
InChI Key: HQXBYBOVCDPXCB-UHFFFAOYSA-N
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Description

The compound “2,4-Diamino-5-(3,5-dimethoxybenzyl)pyrimidine” is a type of organic compound known as anisoles . These are organic compounds containing a methoxybenzene or a derivative thereof . It is also known as Trimethoprim, with synonyms such as 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine .


Synthesis Analysis

The synthesis of 2,4-Diamino-5-(3,5-dimethoxybenzyl)pyrimidine involves a new route to 5-(p-hydroxybenzyl)pyrimidines, which utilizes phenolic Mannich bases plus pyrimidines containing at least two activating groups . The products can be alkylated on the phenolic oxygen or on the pyrimidine N-1 atom, depending on conditions .


Molecular Structure Analysis

The molecular structure of 2,4-Diamino-5-(3,5-dimethoxybenzyl)pyrimidine is represented by the empirical formula C14H18N4O3 . It has a molecular weight of 290.32 .


Chemical Reactions Analysis

The chemical reactions involving 2,4-Diamino-5-(3,5-dimethoxybenzyl)pyrimidine are primarily related to its role as an antibacterial agent . For instance, it has been used in the synthesis of a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry .

Future Directions

The future directions for 2,4-Diamino-5-(3,5-dimethoxybenzyl)pyrimidine involve its potential use in the development of future anti-TB drugs . The novel synthesized compounds with appropriate side chains, hydrophobicity, and selectivity could be important lead compounds for future optimization .

properties

CAS RN

20344-69-8

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

5-[(3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C13H16N4O2/c1-18-10-4-8(5-11(6-10)19-2)3-9-7-16-13(15)17-12(9)14/h4-7H,3H2,1-2H3,(H4,14,15,16,17)

InChI Key

HQXBYBOVCDPXCB-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)CC2=CN=C(N=C2N)N)OC

Canonical SMILES

COC1=CC(=CC(=C1)CC2=CN=C(N=C2N)N)OC

Other CAS RN

20344-69-8

Origin of Product

United States

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